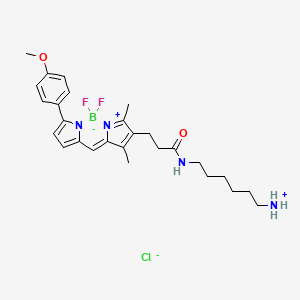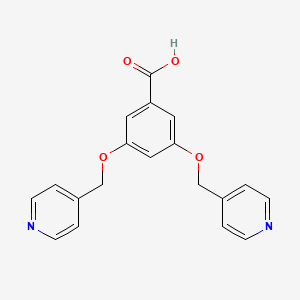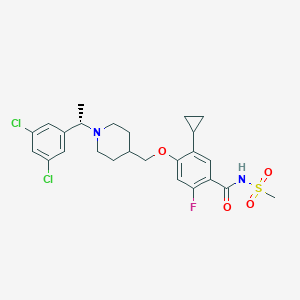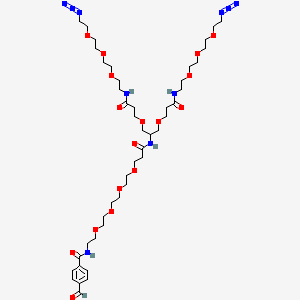![molecular formula C62H40N2O8 B11928813 5,5'',5'''',5''''''-(1,4-Phenylenebis(azanetriyl))tetrakis(([1,1'-biphenyl]-2,2'-dicarbaldehyde))](/img/structure/B11928813.png)
5,5'',5'''',5''''''-(1,4-Phenylenebis(azanetriyl))tetrakis(([1,1'-biphenyl]-2,2'-dicarbaldehyde))
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5,5’‘,5’‘’‘,5’‘’‘’‘-(1,4-Phenylenebis(azanetriyl))tetrakis(([1,1’-biphenyl]-2,2’-dicarbaldehyde)) is a complex organic molecule characterized by its unique structure, which includes multiple biphenyl and azanetriyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’‘,5’‘’‘,5’‘’‘’‘-(1,4-Phenylenebis(azanetriyl))tetrakis(([1,1’-biphenyl]-2,2’-dicarbaldehyde)) typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards .
Analyse Des Réactions Chimiques
Types of Reactions
5,5’‘,5’‘’‘,5’‘’‘’‘-(1,4-Phenylenebis(azanetriyl))tetrakis(([1,1’-biphenyl]-2,2’-dicarbaldehyde)): undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
5,5’‘,5’‘’‘,5’‘’‘’‘-(1,4-Phenylenebis(azanetriyl))tetrakis(([1,1’-biphenyl]-2,2’-dicarbaldehyde)): has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 5,5’‘,5’‘’‘,5’‘’‘’‘-(1,4-Phenylenebis(azanetriyl))tetrakis(([1,1’-biphenyl]-2,2’-dicarbaldehyde)) involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity[5][5].
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’,4’‘,4’‘’-(1,4-Phenylenebis(azanetriyl))tetrabenzoic acid
- 5,5’-(1,4-Phenylenebis(azanetriyl))tetrakis(2H-tetrazole)
- 4,4’,4’‘,4’‘’-(1,4-Phenylenebis(azanetriyl))tetrakis(benzaldehyde)
Uniqueness
The uniqueness of 5,5’‘,5’‘’‘,5’‘’‘’‘-(1,4-Phenylenebis(azanetriyl))tetrakis(([1,1’-biphenyl]-2,2’-dicarbaldehyde)) lies in its specific structural arrangement, which imparts distinct chemical and physical properties. This makes it particularly valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C62H40N2O8 |
|---|---|
Poids moléculaire |
941.0 g/mol |
Nom IUPAC |
4-[4-[4-formyl-N-[4-formyl-3-(2-formylphenyl)phenyl]-3-(2-formylphenyl)anilino]-N-[4-formyl-3-(2-formylphenyl)phenyl]anilino]-2-(2-formylphenyl)benzaldehyde |
InChI |
InChI=1S/C62H40N2O8/c65-33-41-9-1-5-13-55(41)59-29-51(21-17-45(59)37-69)63(52-22-18-46(38-70)60(30-52)56-14-6-2-10-42(56)34-66)49-25-27-50(28-26-49)64(53-23-19-47(39-71)61(31-53)57-15-7-3-11-43(57)35-67)54-24-20-48(40-72)62(32-54)58-16-8-4-12-44(58)36-68/h1-40H |
Clé InChI |
YDNLFJWPVWCCGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=O)C2=C(C=CC(=C2)N(C3=CC=C(C=C3)N(C4=CC(=C(C=C4)C=O)C5=CC=CC=C5C=O)C6=CC(=C(C=C6)C=O)C7=CC=CC=C7C=O)C8=CC(=C(C=C8)C=O)C9=CC=CC=C9C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5'-(4-(Diphenylamino)phenyl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B11928741.png)

![[(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B11928761.png)
![6-[6-(2-hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11928768.png)

![[2,2'-Bipyridine]-5,5'-dicarbonyl dichloride](/img/structure/B11928777.png)


![[2-[(2S,4R)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxospiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-8-yl]-2-oxoethyl] acetate](/img/structure/B11928791.png)
![4-[3,5-bis(4-carboxyphenyl)-4-hexoxyphenyl]benzoic acid](/img/structure/B11928795.png)

![N-hexyl-8-[[8-[hexyl(octyl)amino]-8-oxooctyl]-(2-hydroxyethyl)amino]-N-octyloctanamide](/img/structure/B11928814.png)

